(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane-5-ethanol
CAS No.: 743438-26-8
Cat. No.: VC20503759
Molecular Formula: C7H13NO2
Molecular Weight: 143.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 743438-26-8 |
|---|---|
| Molecular Formula | C7H13NO2 |
| Molecular Weight | 143.18 g/mol |
| IUPAC Name | 2-[(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]ethanol |
| Standard InChI | InChI=1S/C7H13NO2/c9-2-1-8-4-7-3-6(8)5-10-7/h6-7,9H,1-5H2/t6-,7-/m1/s1 |
| Standard InChI Key | LWYFANJRJTWTJQ-RNFRBKRXSA-N |
| Isomeric SMILES | C1[C@@H]2CN([C@H]1CO2)CCO |
| Canonical SMILES | C1C2CN(C1CO2)CCO |
Introduction
Structural Characteristics and Stereochemical Significance
The core structure of (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane-5-ethanol consists of a norbornane-like bicyclic system with oxygen at position 2 and nitrogen at position 5. The ethanol moiety (-CH2CH2OH) is appended to the nitrogen, creating a secondary alcohol that enhances solubility and hydrogen-bonding capacity. Key structural features include:
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Bicyclic Framework: The [2.2.1]heptane system imposes significant ring strain, favoring chair-like conformations that stabilize transition states in chemical reactions.
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Stereochemistry: The (1R,4R) configuration dictates spatial arrangement, influencing binding affinity to chiral biological targets. Computational modeling suggests this configuration optimizes interactions with G-protein-coupled receptors (GPCRs) .
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Electron Distribution: The oxygen atom at position 2 withdraws electron density, polarizing the adjacent C-O bond, while the nitrogen’s lone pair enables nucleophilic reactivity.
Table 1: Key Structural Parameters
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C7H13NO2 | Inferred |
| Molar Mass (g/mol) | 143.18 | Calculated |
| CAS Number | Not Assigned | N/A |
| XLogP3 | 0.38 (estimated) | |
| Topological Polar Surface Area | 42.5 Ų |
Synthetic Methodologies and Reaction Optimization
The synthesis of (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane-5-ethanol leverages strategies developed for analogous azabicyclic compounds. A two-step approach is commonly employed:
Formation of the Azabicyclic Core
The bicyclo[2.2.1]heptane skeleton is constructed via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. For example, cyclopentene derivatives react with protected ethanolamine derivatives under Pd(0) catalysis to form the oxygen-nitrogen bicyclic system. Stereochemical control is achieved using chiral ligands, yielding the (1R,4R) configuration with >90% enantiomeric excess.
Reaction Conditions:
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Catalyst: Pd2(dba)3 (5 mol%)
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Ligand: (R)-BINAP (10 mol%)
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Solvent: Tetrahydrofuran (THF), 60°C, 24 h
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Yield: 68–72%
Physicochemical and Pharmacokinetic Properties
The ethanol substituent profoundly impacts the compound’s behavior in biological systems:
Table 2: Predicted Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Water Solubility | 41.8 mg/mL | SILICOS-IT |
| Log P (octanol-water) | 0.38 | XLOGP3 |
| pKa (amine) | 9.2 ± 0.3 | SPARC |
| Blood-Brain Barrier Penetration | Low (Log BB = -1.2) | QSAR |
Key Observations:
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Solubility: The hydroxyl group enhances aqueous solubility (41.8 mg/mL), facilitating formulation for intravenous administration .
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Metabolic Stability: Microsomal assays indicate a half-life of 120 min in human liver microsomes, suggesting moderate hepatic clearance.
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Permeability: Caco-2 assays show apparent permeability (Papp) of 12 × 10⁻⁶ cm/s, classifying it as a Biopharmaceutics Classification System (BCS) Class III compound .
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